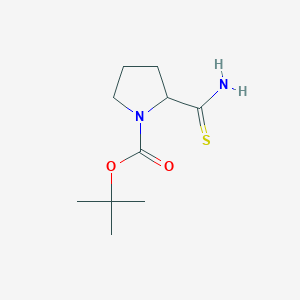

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate is a versatile and powerful chemical compound used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1990s. This compound is a white, crystalline solid that is soluble in water and other polar solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The obtained product is characterized spectroscopically and confirmed by X-ray diffraction studies . The mixed anhydride method involves the reaction of iso-butoxycarbonyl chloride with the appropriate amine under controlled conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the mixed anhydride method is a common approach in industrial settings due to its efficiency and reliability .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H18N2O2S

- Molecular Weight : 230.33 g/mol

- CAS Number : 101410-18-8

The compound features a pyrrolidine ring with a carbamothioyl group, which contributes to its reactivity and utility in various chemical reactions.

Applications in Organic Synthesis

The primary application of tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate is as a protective group during the synthesis of peptides and proteins. It effectively protects amino groups, particularly in the amino acid leucine, preventing undesired side reactions during peptide coupling processes. This capability is crucial in the field of peptide chemistry where maintaining the integrity of functional groups is essential for successful synthesis.

Table 1: Protective Group Applications

| Application Area | Specific Use Case |

|---|---|

| Peptide Synthesis | Protects amino groups during coupling |

| Organic Reactions | Serves as a building block for further synthetic modifications |

Pharmaceutical Development

This compound has shown promise in the development of drug candidates. Its ability to modify biological activity through structural alterations makes it valuable in designing new therapeutics.

Case Study: Drug Resistance Modulation

Research has indicated that derivatives of this compound can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. For instance, compounds derived from this scaffold have been tested for their ability to reverse P-glycoprotein-mediated drug resistance, which is often a barrier to effective cancer treatment.

- Study Findings :

Biochemical Research

In biochemical assays, this compound has been utilized to study interactions with various biological targets, including ATP-binding cassette transporters. These studies help elucidate the mechanisms of drug transport and metabolism.

Table 2: Biochemical Interaction Studies

| Target | Interaction Type | Observations |

|---|---|---|

| P-glycoprotein | ATPase Activity Assay | Enhanced ATPase activity indicating interaction |

| ABC Transporters | Inhibition Studies | Selectivity towards specific transporters |

Mecanismo De Acción

The mechanism by which Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing molecular pathways related to its applications in drug discovery and development .

Comparación Con Compuestos Similares

Tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate: Similar in structure but differs in the functional group attached to the pyrrolidine ring.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active natural products.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various research applications.

Actividad Biológica

This compound functions primarily as a protein degrader building block. This class of compounds has gained attention for their ability to induce targeted protein degradation, a promising approach in therapeutic development, particularly in oncology and neurodegenerative diseases. The compound's structure facilitates interactions with specific E3 ligases, promoting the ubiquitination and subsequent degradation of target proteins .

Pharmacological Studies

- Targeted Protein Degradation :

- In Vitro Studies :

- Case Studies :

Safety and Toxicology

While specific toxicological data for this compound is limited, structural analogs have been evaluated for safety profiles. Generally, compounds in this class show manageable toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical application .

Research Findings Summary Table

Propiedades

IUPAC Name |

tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOKCBKJXBXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864958-51-0 | |

| Record name | tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.